molecular formula C42H37ClNiP2+ B12306078 benzene;chloronickel;triphenylphosphanium

benzene;chloronickel;triphenylphosphanium

Cat. No.: B12306078
M. Wt: 697.8 g/mol
InChI Key: KUYSUXXZQZYIIX-UHFFFAOYSA-O
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Description

Benzene;chloronickel;triphenylphosphanium is a complex organometallic compound with the molecular formula C42H37ClNiP2. This compound is notable for its unique structure, which includes a benzene ring, a chloronickel center, and triphenylphosphanium groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene;chloronickel;triphenylphosphanium typically involves the reaction of nickel chloride with triphenylphosphine in the presence of benzene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The general reaction scheme can be represented as follows:

NiCl2+2PPh3+C6H6C6H5NiCl(PPh3)2\text{NiCl}_2 + 2 \text{PPh}_3 + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_5\text{NiCl(PPh}_3)_2 NiCl2​+2PPh3​+C6​H6​→C6​H5​NiCl(PPh3​)2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to prevent contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene;chloronickel;triphenylphosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nickel oxidation states.

    Reduction: It can be reduced to lower oxidation states of nickel.

    Substitution: The triphenylphosphanium groups can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction typically results in nickel(I) or nickel(0) species.

Scientific Research Applications

Benzene;chloronickel;triphenylphosphanium is used in various scientific research applications, including:

    Chemistry: As a catalyst in organic synthesis and polymerization reactions.

    Biology: In studies of metalloproteins and enzyme mimetics.

    Industry: Used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of benzene;chloronickel;triphenylphosphanium involves its ability to coordinate with various substrates through its nickel center. The triphenylphosphanium groups provide stability and facilitate the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, accepting electron pairs from donor molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in organometallic chemistry.

    Nickel(II) chloride: A simple nickel salt used in various reactions.

    Benzene: A fundamental aromatic hydrocarbon.

Uniqueness

Benzene;chloronickel;triphenylphosphanium is unique due to its combination of a nickel center with triphenylphosphanium ligands, which imparts distinct reactivity and stability. This makes it particularly useful in catalytic applications and as a model compound in research.

Properties

IUPAC Name

benzene;chloronickel;triphenylphosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C6H5.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSUXXZQZYIIX-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClNiP2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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